molecular formula C11H15N B1601569 Cyclobutyl(phenyl)methanamine CAS No. 5244-84-8

Cyclobutyl(phenyl)methanamine

Cat. No.: B1601569
CAS No.: 5244-84-8
M. Wt: 161.24 g/mol
InChI Key: YVAXXHNMTBNQFD-UHFFFAOYSA-N
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Description

Cyclobutyl(phenyl)methanamine is an organic compound with the molecular formula C₁₁H₁₅N It consists of a cyclobutyl group attached to a phenylmethanamine structure

Biochemical Analysis

Biochemical Properties

The exact role of Cyclobutyl(phenyl)methanamine in biochemical reactions is not well-defined due to the lack of comprehensive studies. It can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied .

Dosage Effects in Animal Models

Studies could potentially reveal threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized. It could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with benzyl cyanide, followed by reduction of the resulting nitrile to the amine using lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by catalytic hydrogenation. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Cyclobutyl(phenyl)ketone or cyclobutyl(phenyl)carboxylic acid.

    Reduction: this compound derivatives.

    Substitution: Various N-substituted cyclobutyl(phenyl)methanamines.

Scientific Research Applications

Cyclobutyl(phenyl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of amine interactions with biological receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclobutyl(phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The cyclobutyl and phenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanamine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Phenylmethanamine: Lacks the cyclobutyl group, affecting its steric and electronic characteristics.

    Cyclohexyl(phenyl)methanamine: Contains a cyclohexyl group instead of a cyclobutyl group, leading to variations in molecular interactions and stability.

Uniqueness

Cyclobutyl(phenyl)methanamine is unique due to the presence of both cyclobutyl and phenyl groups, which impart distinct steric and electronic properties

Properties

IUPAC Name

cyclobutyl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAXXHNMTBNQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484006
Record name cyclobutyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5244-84-8
Record name cyclobutyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutyl(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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